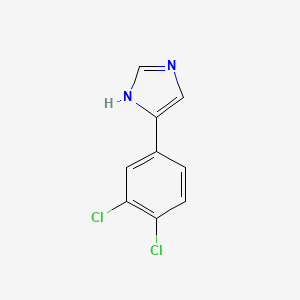

5-(3,4-dichlorophenyl)-1H-imidazole

描述

5-(3,4-Dichlorophenyl)-1H-imidazole: is a heterocyclic organic compound that features an imidazole ring substituted with a 3,4-dichlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dichlorophenyl)-1H-imidazole typically involves the condensation of 3,4-dichlorobenzonitrile with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality.

化学反应分析

Types of Reactions:

Oxidation: 5-(3,4-Dichlorophenyl)-1H-imidazole can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives with various functional groups.

科学研究应用

Antimicrobial Properties

One of the primary applications of 5-(3,4-dichlorophenyl)-1H-imidazole is in the development of antimicrobial agents. Research indicates that imidazole derivatives exhibit potent antifungal and antibacterial activities. For instance, compounds similar to this compound have been shown to combat pathogenic microorganisms effectively, making them valuable in treating infections in humans and animals. The broad spectrum of activity includes efficacy against bacteria such as Staphylococcus hemolyticus and Streptococcus pyogenes .

Anticonvulsant Activity

Studies have demonstrated that imidazole derivatives can exhibit anticonvulsant properties. In particular, compounds with similar structures to this compound have shown promise in protecting against seizures induced by pentylenetetrazole (PTZ). Research indicates that these compounds can provide substantial protection without significant neurotoxic effects at therapeutic doses .

Anticancer Potential

The anticancer potential of imidazole derivatives is another area of active research. Compounds related to this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. For example, some studies have reported that these compounds can enhance the effects of conventional chemotherapy agents, improving their efficacy against certain types of cancer cells .

SARS-CoV-2 Inhibition

Recent studies have explored the potential of imidazole derivatives as inhibitors of viral enzymes, particularly in the context of COVID-19. Research has indicated that diphenyl-1H-imidazole analogs can effectively inhibit the 3CLpro enzyme of SARS-CoV-2, showing promising activity against both the Wuhan and Delta variants of the virus . This suggests a potential role for this compound in antiviral drug development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives has been optimized using various methods, including solvent-free reactions that enhance yield and reduce environmental impact . Understanding the structure-activity relationship (SAR) is crucial for developing more potent derivatives with targeted biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's lipophilicity and bioactivity.

Table: Summary of Biological Activities

作用机制

The mechanism of action of 5-(3,4-dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

相似化合物的比较

5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring instead of an imidazole ring.

3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains a dichlorophenyl group but with a benzamide structure.

3-Chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamide: Features a dichlorophenyl group with additional halogen substitutions.

Uniqueness: 5-(3,4-Dichlorophenyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The presence of the 3,4-dichlorophenyl group enhances its reactivity and potential for functionalization, making it a versatile compound in various research and industrial applications.

生物活性

5-(3,4-Dichlorophenyl)-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to an imidazole ring. The imidazole nucleus is known for its versatility in medicinal chemistry, contributing to various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives against SARS-CoV-2. For instance, a study focused on diphenyl-1H-imidazole analogs demonstrated significant inhibition of the SARS-CoV-2 3CLpro enzyme. Among the synthesized compounds, those with structural modifications similar to this compound exhibited promising enzyme inhibition activity ranging from 84% to 93% in FRET assays. Specifically, modifications that enhanced lipophilicity and electron density improved antiviral potency against both the Wuhan and Delta variants of COVID-19 .

Anticancer Activity

The anticancer properties of imidazole derivatives have been extensively investigated. A recent study synthesized several imidazole analogs and tested them for cytotoxicity against various cancer cell lines. One notable finding was that compounds with similar structures to this compound showed significant inhibition of tumor growth in vivo. For example, compound I33 demonstrated potent activity against NF-κB transcription factor transmigration and reduced pro-inflammatory mediators in macrophages .

Table 1: Summary of Anticancer Activities of Imidazole Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| I33 | J774 Macrophages | Not specified | NF-κB inhibition |

| Drug 1 | MCF Cell Line | 25.72 | Induces apoptosis |

| Drug 2 | U87 Glioblastoma | 45.2 | Cytotoxicity via PI3Kδ inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key viral enzymes such as SARS-CoV-2's 3CLpro.

- Cell Signaling Modulation : It influences pathways such as NF-κB signaling, which is crucial in inflammation and cancer progression.

- Cytotoxic Effects : The compound induces apoptosis in cancer cells through various pathways including PI3K/Akt signaling.

Case Studies

- SARS-CoV-2 Inhibition : In a study involving diphenyl-1H-imidazole derivatives, compounds structurally related to this compound were shown to inhibit viral replication effectively. The most potent derivatives had IC50 values lower than those for existing antiviral drugs .

- Cancer Treatment : A recent investigation into imidazole derivatives revealed that certain compounds could significantly reduce tumor size in mouse models. These derivatives were shown to be effective against multiple cancer types by inducing apoptosis and inhibiting cell proliferation .

属性

IUPAC Name |

5-(3,4-dichlorophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQLYDRGTMKLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702215 | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13608-74-7 | |

| Record name | 5-(3,4-Dichlorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。